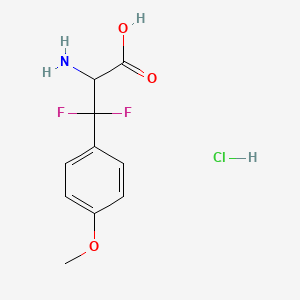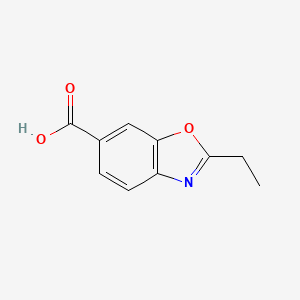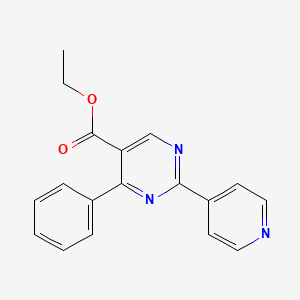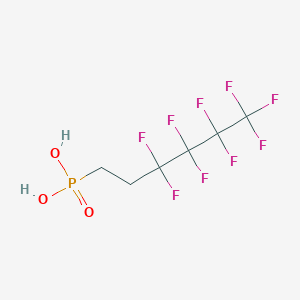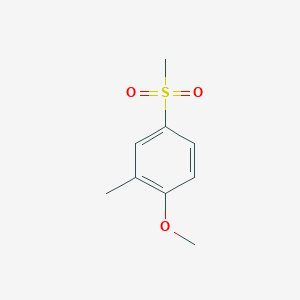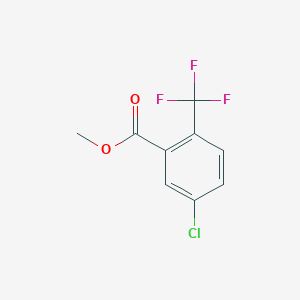
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester
Descripción general
Descripción
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester is a chemical compound with the molecular formula C9H6ClF3O2 . It is a carboxylic acid building block .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with a chloro group and a trifluoromethyl group attached, as well as a carboxylic acid methyl ester group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 238.59 . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Acaricide Development
Masaharu Kimura and S. Hourai (2005) describe the synthesis of a novel compound, methyl 5-chloro-2-(trifluoromethylsulfonamido)benzoate, identified as a potential acaricide. The study highlights the compound's unique structure, featuring an intramolecular N—H⋯O hydrogen bond, which suggests potential for pest control applications Kimura & Hourai, 2005.
Molecular Conformation and Crystal Packing
Foerster, Seichter, and Weber (2011) synthesized new benzene derivatives, including 1,3,5-tri-substituted and hexa-substituted benzoic methyl esters, to explore specific molecular conformations and packing in crystals. Their work provides insights into the structural dynamics of such compounds Foerster, Seichter, & Weber, 2011.
Antifungal Potential
Krátký and Vinšová (2012) conducted a study on salicylanilide esters with 4-(trifluoromethyl)benzoic acid, evaluating their antifungal activity. The research highlighted the compounds' effectiveness against fungal strains, contributing to the search for new antimycotic agents Krátký & Vinšová, 2012.
Catalytic Applications in Polymerization
Mayershofer, Nuyken, and Buchmeiser (2006) explored the use of benzoic acid esters in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization, indicating their role in creating advanced polymer structures Mayershofer, Nuyken, & Buchmeiser, 2006.
Protoporphyrinogen Oxidase Inhibitors
Li et al. (2005) elucidated the structures of three trifluoromethyl-substituted compounds, demonstrating their significance as protoporphyrinogen IX oxidase inhibitors, with potential applications in herbicide development Li et al., 2005.
Esterification and Lactone Synthesis
Shiina (2004) developed an efficient method for synthesizing carboxylic esters and lactones using substituted benzoic anhydrides with Lewis acid catalysts, showcasing the versatility of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester derivatives in organic synthesis Shiina, 2004.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Methyl 5-chloro-2-(trifluoromethyl)benzoate, also known as 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester, is a complex compound with potential applications in various fields. It’s worth noting that the compound may have potential respiratory system implications .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that the compound might be involved in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.44, which could impact its bioavailability .
Result of Action
It’s worth noting that the compound might have potential implications in the respiratory system .
Action Environment
Safety data suggests that the compound should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
methyl 5-chloro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILRXMRLNGSFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


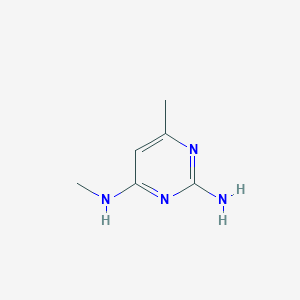
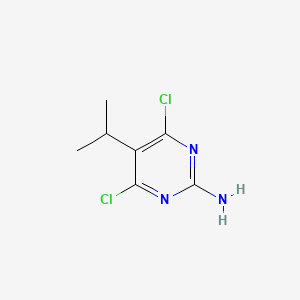
![1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B3042088.png)
![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3042089.png)
![Amino[4-(pentyloxy)phenyl]acetic acid](/img/structure/B3042090.png)
